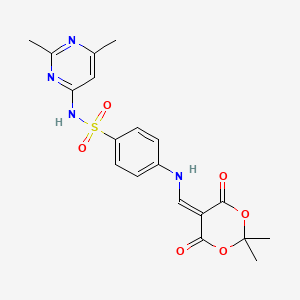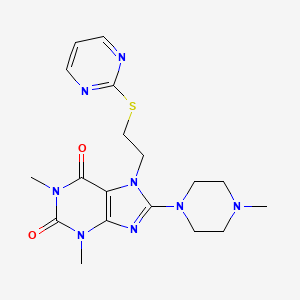![molecular formula C17H14N6O2 B2645131 N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 890937-73-2](/img/structure/B2645131.png)
N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In both conventional and green conditions, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows peaks at δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can be analyzed using various techniques. The IR spectrum (KBr), ѵ/cm -1: 3421 (OH), 3283 (NH), 3085 (CH aromatic) and 1367; 1 H NMR (400 MH Z, (CD 3) 2 SO) 8.23 (1H, s, C H, pyrimidine), 7.91 (2H, d, J 2.0, ArC H), 7.77 (2H, s, ArC H), 7.45 (2H, app t, J 2.0, ArC H), 7.24 – 7.18 (2H, m, ArC H), 7.32 (1H, s, ArC H), 5.21 (1H, br s, O H), 4.70 (1H, s, C H OH), 1.94 (3H, s, C H3) 1.88 (1H, s, N H) and 1.50 (1H, s, C H, pyrazolopyrimidine) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound appears as a yellow liquid . The 1H NMR (CDCl3, 400 MHz) shows peaks at δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing a range of heterocyclic compounds based on the pyrazolo[3,4-d]pyrimidine framework. For instance, Ilhan, Sarıpınar, and Akçamur (2005) demonstrated the synthesis of pyrazole-3-carboxylic acid-hydrazide and derivatives of pyrazolo[3,4-d]pyridazinones via reactions involving furan-2,3-diones and various hydrazines. These compounds were characterized by spectral and elemental analysis, highlighting their structural diversity and potential as chemical intermediates for further functionalization (Ilhan, Sarıpınar, & Akçamur, 2005).
Biological Activity
Elgemeie et al. (2017) developed a novel class of N-substituted amino and N-sulfonamide derivatives of pyrimidines, including pyrazolo[3,4-d]pyrimidines, by employing a regioselective synthesis method. The study assessed the antibacterial and antifungal activities of these compounds, demonstrating their potential in addressing microbial resistance (Elgemeie et al., 2017).
Antimicrobial and Antifungal Properties
Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including those related to the furan-2-carbohydrazide moiety. These compounds exhibited selective antimicrobial activity against a variety of pathogens, underscoring the importance of structural modification in enhancing biological efficacy (Hamed et al., 2020).
Antiviral Applications
Flefel et al. (2012) explored the antiviral potential of novel pyrazole, pyridazinone, and other heterocyclic derivatives against the avian influenza virus (H5N1), identifying compounds with significant inhibitory activity. This research indicates the potential of pyrazolo[3,4-d]pyrimidin-4-yl derivatives in developing new antiviral agents (Flefel et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-4-2-5-12(8-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-6-3-7-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQOHFBMCULBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2645051.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)
![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)


![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)
![N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2645065.png)
![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2645066.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2645068.png)



